7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane
CAS No.: 1795430-71-5
Cat. No.: VC7202276
Molecular Formula: C18H15ClF3NOS
Molecular Weight: 385.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795430-71-5 |
|---|---|
| Molecular Formula | C18H15ClF3NOS |
| Molecular Weight | 385.83 |
| IUPAC Name | [7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone |
| Standard InChI | InChI=1S/C18H15ClF3NOS/c19-13-4-2-1-3-11(13)15-7-8-23(9-10-25-15)18(24)12-5-6-14(20)17(22)16(12)21/h1-6,15H,7-10H2 |
| Standard InChI Key | JQBQXNBPIHOCBK-UHFFFAOYSA-N |
| SMILES | C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C(C(=C(C=C3)F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone, delineates its core structure:
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A 1,4-thiazepane ring (a seven-membered saturated heterocycle containing nitrogen and sulfur at positions 1 and 4).
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A 2-chlorophenyl group attached to the thiazepane’s 7-position.
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A 2,3,4-trifluorobenzoyl substituent linked via a ketone group at the thiazepane’s 4-position .
The SMILES notation C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C(C(=C(C=C3)F)F)F encodes this arrangement, highlighting the spatial relationship between the thiazepane, chlorophenyl, and trifluorinated benzoyl groups.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅ClF₃NOS | |
| Molecular Weight | 385.83 g/mol | |
| CAS Registry | 1795430-71-5 | |
| InChI Key | JQBQXNBPIHOCBK-UHFFFAOYSA-N | |
| PubChem CID | 76151789 |
Notably, solubility data and thermodynamic parameters (e.g., melting point, logP) remain undisclosed in public sources, reflecting its status as a research-grade compound.
Synthesis and Preparation
Synthetic Pathways
While explicit synthetic protocols are proprietary, the structure suggests a multi-step approach involving:
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Formation of the 1,4-thiazepane core: Likely via cyclization of a diamine with a sulfur-containing electrophile (e.g., 1,4-dibromobutane and thiourea).
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Introduction of the 2-chlorophenyl group: Achievable through Friedel-Crafts alkylation or nucleophilic aromatic substitution.
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Benzoylation at position 4: Coupling of 2,3,4-trifluorobenzoic acid derivatives (e.g., acid chloride) to the thiazepane’s nitrogen.
A plausible retrosynthetic analysis divides the molecule into three fragments:
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Fragment A: 2-Chlorophenyl-thiazepane.
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Fragment B: 2,3,4-Trifluorobenzoic acid.
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Linkage: Amide or ketone bond formation.
Analytical Characterization
Though spectral data (NMR, MS) are unpublished, the Standard InChI string provided (InChI=1S/C18H15ClF3NOS/c19-13-4-2-1-3-11(13)15-7-8-23(9-10-25-15)18(24)12-5-6-14(20)17(22)16(12)21/h1-6,15H,7-10H2) permits computational validation of stereochemistry and conformational analysis.
Research Challenges and Opportunities
Synthetic Complexity
The trifluorobenzoyl moiety introduces steric and electronic challenges during acylation, necessitating optimized conditions (e.g., Schotten-Baumann reaction with in situ acid chloride generation).
Unmet Data Needs
Publicly available studies lack:
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In vitro bioactivity profiles.
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ADMET (absorption, distribution, metabolism, excretion, toxicity) data.
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Crystal structures for target validation.
Future Directions
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Fragment-based drug discovery: Leverage the thiazepane core as a versatile scaffold.
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SAR studies: Systematic variation of substituents to elucidate pharmacophores.
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